2-Bromo-6-methyl-N-(propan-2-yl)benzamide
CAS No.:
Cat. No.: VC13689314
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 2-bromo-6-methyl-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) |
| Standard InChI Key | HJFFEEUGYFMVSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Br)C(=O)NC(C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)C(=O)NC(C)C |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-bromo-6-methyl-N-(propan-2-yl)benzamide, reflecting its substituent positions and functional groups. The molecular formula is C₁₁H₁₃BrNO, derived from the benzamide backbone (C₇H₅NO) modified by the addition of a bromine atom (Br), a methyl group (CH₃), and an isopropyl group (C₃H₇). The molecular weight, calculated from atomic masses, is 254.14 g/mol .
Structural Features
The compound’s structure comprises:
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A benzene ring substituted with bromine (C-Br) at position 2 and methyl (C-CH₃) at position 6.
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A carboxamide group (-CONH-) where the nitrogen is further substituted with an isopropyl group (-CH(CH₃)₂).
This configuration introduces steric hindrance near the amide bond while maintaining planar geometry in the aromatic ring, which influences reactivity and intermolecular interactions .
Synonyms and Registry Identifiers
Common synonyms include:
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2-Bromo-6-methyl-N-isopropylbenzamide
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1852759-16-0 (CAS RN)
The compound is distributed under catalog number W01COBHE-4988 by Combi-Blocks, a supplier specializing in research chemicals .
Physical and Chemical Properties
The bromine atom enhances electrophilic reactivity, making the compound susceptible to nucleophilic aromatic substitution. The methyl group contributes to hydrophobic interactions, while the isopropyl substituent introduces steric effects that may influence crystallization behavior .
Synthesis and Production
Industrial-Scale Considerations
Large-scale production would require optimization of reaction conditions (temperature, solvent selection) to maximize yield and purity. Purification methods such as recrystallization or column chromatography are critical for isolating the product from byproducts like unreacted starting materials or di-brominated derivatives .
Applications in Research
Role in Organic Synthesis
2-Bromo-6-methyl-N-(propan-2-yl)benzamide is primarily employed as:
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A building block for synthesizing complex molecules via cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
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A precursor for pharmaceuticals or agrochemicals requiring substituted benzamide frameworks.
Analytical Characterization
Spectroscopic Data
Suppliers typically provide analytical documentation, including:
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¹H/¹³C NMR: Key peaks for aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.0–1.5 ppm), and amide protons (δ ~8.5 ppm, if present).
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Mass Spectrometry: Molecular ion peak at m/z 254.14 ([M+H]⁺).
Future Directions and Research Opportunities
Unexplored Reactivity
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Investigating photocatalytic C-Br bond activation for radical-mediated transformations.
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Exploring bioconjugation strategies using the amide group as a linker for bioactive molecules.
Computational Modeling
Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitutions or optimize reaction pathways for scaled synthesis.
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